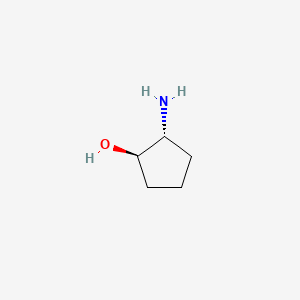(1R,2R)-2-Aminocyclopentanol
CAS No.: 68327-03-7
Cat. No.: VC2215384
Molecular Formula: C5H11NO
Molecular Weight: 101.15 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 68327-03-7 |
|---|---|
| Molecular Formula | C5H11NO |
| Molecular Weight | 101.15 g/mol |
| IUPAC Name | (1R,2R)-2-aminocyclopentan-1-ol |
| Standard InChI | InChI=1S/C5H11NO/c6-4-2-1-3-5(4)7/h4-5,7H,1-3,6H2/t4-,5-/m1/s1 |
| Standard InChI Key | JFFOUICIRBXFRC-RFZPGFLSSA-N |
| Isomeric SMILES | C1C[C@H]([C@@H](C1)O)N |
| SMILES | C1CC(C(C1)O)N |
| Canonical SMILES | C1CC(C(C1)O)N |
Introduction
Chemical Properties and Structure
Basic Structural Information
(1R,2R)-2-Aminocyclopentanol contains a five-membered cyclopentane ring with two functional groups: an amino (-NH2) group and a hydroxyl (-OH) group, positioned in a trans configuration relative to each other . This specific stereochemical arrangement distinguishes it from its cis isomer and contributes to its unique chemical behavior and biological activity.
Physicochemical Properties
The compound is commonly available in two forms: as the free base (C5H11NO) or as its hydrochloride salt (C5H12ClNO). The hydrochloride salt is often preferred in research and industrial applications due to its enhanced stability and solubility in aqueous media .
Table 1: Key Physicochemical Properties of (1R,2R)-2-Aminocyclopentanol and Its Hydrochloride Salt
The negative LogP value of -0.73 indicates the hydrophilic nature of this compound, suggesting good water solubility and poor lipid solubility . This property has implications for its pharmacokinetic behavior and applications in aqueous systems. The specific optical rotation value of [α]D= -32 to -36° (measured at concentration of 1 in water) confirms the enantiomeric purity and consistent stereochemical configuration of the commercially available material .
Stereochemical Significance
The stereochemistry of (1R,2R)-2-aminocyclopentanol is critical to its function in biological systems and synthetic applications. The trans configuration produces distinct spatial arrangements of the functional groups that influence reactivity patterns and molecular recognition. This stereoisomer has different physical and chemical properties compared to its cis counterpart, as evidenced by research showing that the cis-form demonstrates approximately twofold higher cholinesterase inhibitory potential than the trans-form .
Synthesis Methods
Common Synthetic Approaches
Several synthetic routes have been developed to produce (1R,2R)-2-aminocyclopentanol with high enantiomeric purity. The most commonly reported methods involve stereoselective transformations of cyclopentene derivatives or reduction of appropriately substituted cyclopentanones.
Synthesis via Carbamate Intermediates
Applications in Research and Industry
Pharmaceutical Development
(1R,2R)-2-Aminocyclopentanol serves as a key intermediate in the synthesis of various pharmaceuticals, particularly those targeting neurological disorders . Its defined stereochemistry makes it valuable for creating molecules with precise three-dimensional structures required for effective interaction with biological targets. The compound's chiral centers can direct the stereochemical outcome of subsequent reactions, leading to pharmaceuticals with enhanced therapeutic efficacy and reduced side effects.
Chemical Synthesis
As a chiral building block in organic synthesis, (1R,2R)-2-aminocyclopentanol facilitates the production of enantiomerically pure compounds . The amino and hydroxyl functional groups provide versatile handles for further transformations, enabling the construction of complex molecular architectures. This versatility makes it particularly valuable in asymmetric synthesis, where controlling stereochemistry is crucial for developing effective medications.
Neuroscience Research
The compound has applications in studies exploring neurotransmitter systems . Its structural features allow for interaction with various neural receptors and enzymes, providing insights into brain function and potential treatments for mental health conditions. Research utilizing this compound has contributed to the understanding of neurological mechanisms and the development of novel therapeutic approaches.
Biochemical Assays
(1R,2R)-2-Aminocyclopentanol serves as a reagent in biochemical assays, helping researchers understand enzyme activity and metabolic pathways . Its defined stereochemistry and functional groups make it useful for probing the structural requirements for substrate recognition and binding in various biological systems. Such applications are essential for drug discovery processes, where understanding molecular interactions is fundamental.
Material Science
The unique properties of (1R,2R)-2-aminocyclopentanol make it suitable for developing advanced materials, particularly polymers with specific mechanical or thermal characteristics . The bifunctional nature of the molecule allows for its incorporation into polymeric structures, potentially conferring chiral properties to the resulting materials. Such materials may find applications in sectors ranging from electronics to biomedical devices.
Biological Activity
Enzyme Inhibition Properties
Research has shown that 2-aminocyclopentanol compounds exhibit cholinesterase inhibitory activity, with the stereochemistry significantly influencing potency. Notably, the cis-isomer of 2-aminocyclopentanol hydrochloride demonstrates approximately twice the cholinesterase inhibitory potential compared to the trans-form (including the (1R,2R) configuration) . This structure-activity relationship highlights the importance of stereochemical considerations when designing enzyme inhibitors based on this scaffold.
Structure-Activity Relationships
The biological activity of (1R,2R)-2-aminocyclopentanol and related compounds is highly dependent on their three-dimensional structure. The specific arrangement of the amino and hydroxyl groups influences how these molecules interact with biological targets, including enzymes, receptors, and other proteins. This stereochemical dependency explains why different isomers (such as cis versus trans, or different absolute configurations) exhibit varying levels of biological activity.
Current Research and Future Perspectives
Ongoing Research Applications
Current research utilizing (1R,2R)-2-aminocyclopentanol spans multiple disciplines, from medicinal chemistry to materials science. Its continued importance in pharmaceutical development is evidenced by its frequent appearance in synthetic routes to novel therapeutic candidates. The compound's versatility makes it a valuable tool for researchers exploring diverse areas of chemical and biological investigation.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume